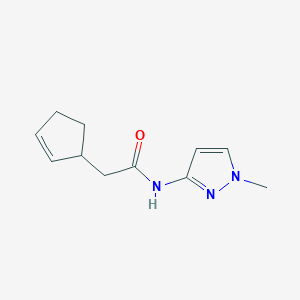
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide, also known as Compound 21, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 involves the activation of the angiotensin II type 2 receptor (AT2R). This receptor is involved in several physiological processes, including blood pressure regulation, cell proliferation, and apoptosis. Activation of the AT2R by N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of tumor cells, reduce the production of inflammatory cytokines, and improve cardiac function. In vivo studies have shown that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 can reduce tumor growth, decrease blood pressure, and improve renal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and cardiovascular disease. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its clinical applications. Additionally, research could focus on developing more potent and selective compounds that target the AT2R.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with 1-phenylpyrazole-4-carboxylic acid, followed by the addition of acetic anhydride. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has shown that N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 can reduce the production of inflammatory cytokines. In cardiovascular disease research, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide 21 has been shown to have vasodilatory effects and improve cardiac function.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(10-15-11-22-23(13-15)16-6-2-1-3-7-16)21-12-17-14-25-18-8-4-5-9-19(18)26-17/h1-9,11,13,17H,10,12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSURLUBFQBIEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CC3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1-phenylpyrazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7457155.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457163.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)
![(2,2-dichlorocyclopropyl)methyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7457170.png)
![1,3,6-trimethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457190.png)
![3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457196.png)

![6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457214.png)



![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)
